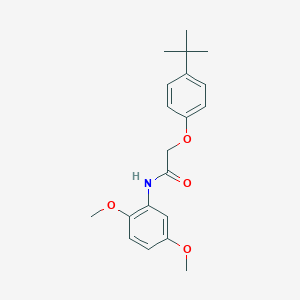

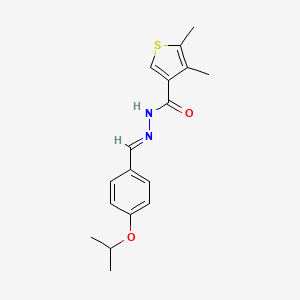

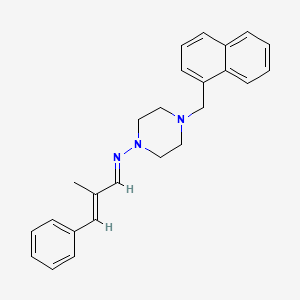

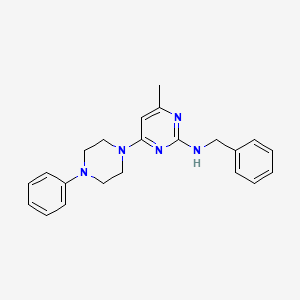

![molecular formula C19H16N2O3 B5561904 N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5561904.png)

N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide

Overview

Description

The compound N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide belongs to the class of organic compounds known for various properties like solubility, reactivity, and potential applications in different fields.

Synthesis Analysis

The synthesis of similar compounds often involves nucleophilic substitution reactions and polycondensation processes. For instance, Yang and Lin (1994) described the synthesis of polyamides and polyimides using a diamine derivative derived through nucleophilic substitution with subsequent hydro-reduction (Yang & Lin, 1994).

Molecular Structure Analysis

The molecular structure of related compounds can be characterized using spectroscopic techniques like IR, NMR, and mass spectrometry. Saeed et al. (2010) characterized a similar benzamide derivative using these techniques and elucidated its crystal structure via X-ray diffraction (Saeed et al., 2010).

Chemical Reactions and Properties

Compounds like this compound participate in various chemical reactions, leading to different products. For example, Yeo et al. (2019) synthesized a thiourea derivative through the reaction of a hydrazine and isothiocyanate, indicating the reactivity of similar compounds (Yeo & Tiekink, 2019).

Physical Properties Analysis

The physical properties of such compounds, like solubility, glass transition temperature, and thermal stability, are crucial. For example, Yang and Lin (1994) observed that polyamides derived from similar compounds were amorphous and soluble in various polar solvents (Yang & Lin, 1994).

Chemical Properties Analysis

Chemical properties like reactivity towards other compounds, stability under different conditions, and potential for chemical modifications are key characteristics. The study by Kettmann and Svetlik (2003) on a pyrazole-1-carboxamide derivative illustrates the diverse chemical behaviors exhibited by similar compounds (Kettmann & Svetlik, 2003).

Scientific Research Applications

Polyamide and Polyimide Synthesis

Research has shown that derivatives of N-(2-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide, such as diamines derived from similar phthalimidine structures, are integral in synthesizing polyamides and polyimides. These compounds display excellent solubility in polar solvents and can be used to create transparent, flexible films. The synthesized polyamides and polyimides demonstrate high thermal stability, making them suitable for various applications, including heat-sensitive devices (Yang & Lin, 1995) (Yang & Lin, 1994).

Fluorescent Crosslinked Aromatic Polyamides

Research into new fluorescent crosslinked aromatic polyamides containing furane groups has been conducted. These polyamides show potential for heat-sensitive device applications due to their ability to activate or quench fluorescence based on heating processes. This research demonstrates the potential of incorporating furamide-related structures in developing materials with unique fluorescent properties (Sánchez et al., 2015).

Aminocarbonylation Using N-substituted Formamides

In the field of organic synthesis, N-substituted formamides, which are structurally related to this compound, have been used in palladium-catalyzed aminocarbonylation reactions. This process eliminates the need for toxic carbon monoxide gas, showcasing the role of these compounds in developing safer synthetic methodologies (Sawant et al., 2011).

Histone Deacetylase Inhibition

A compound structurally related to this compound, named MGCD0103, has been found to be an effective histone deacetylase (HDAC) inhibitor. This compound exhibits antitumor activity and has entered clinical trials, highlighting the potential medical applications of similar compounds (Zhou et al., 2008).

Concomitant Polymorphism Study

Concomitant polymorphism in compounds related to this compound has been studied, indicating the significance of these compounds in understanding polymorphic forms in pharmaceuticals. These studies contribute to the development of better pharmaceutical formulations and enhanced drug delivery systems (Özdemir et al., 2012).

Solid Phase Synthesis of Polyamides

In the field of biomolecular chemistry, solid phase synthesis techniques have been optimized for polyamides containing structures similar to this compound. These methods are crucial for preparing polyamides with high purity and yield, which are essential for biological applications (Wurtz et al., 2001).

Anticonvulsant Properties

Research into the anticonvulsant properties of enaminones, structurally related to this compound, has been conducted. This research contributes to the development of new therapeutic agents for treating epilepsy and other seizure disorders (Kubicki et al., 2000).

Mechanism of Action

Target of Action

Similar compounds such as resveratrol analogues have been shown to interact with proteins involved in cell cycle regulation, such asp53 and p21 .

Mode of Action

. This leads to apoptosis, a form of programmed cell death .

Biochemical Pathways

The compound likely affects the p53 signaling pathway , which plays a crucial role in controlling cell cycle progression and apoptosis . Activation of p53 can lead to the upregulation of p21, a cyclin-dependent kinase inhibitor, resulting in cell cycle arrest .

Result of Action

The activation of p53 and p21 by N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide likely results in G2/M cell cycle arrest and the induction of apoptosis . This could potentially lead to the death of cancer cells, suggesting a potential application of this compound in cancer therapy .

properties

IUPAC Name |

N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N2O3/c1-13-6-4-7-14(12-13)20-18(22)15-8-2-3-9-16(15)21-19(23)17-10-5-11-24-17/h2-12H,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVCWJAJRCESTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601330098 | |

| Record name | N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49732751 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

329067-80-3 | |

| Record name | N-[2-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601330098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)

![N~2~-[2-chloro-5-(trifluoromethyl)phenyl]-N~1~-methyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5561841.png)

![6-oxo-6H-benzo[c]chromen-3-yl cyclohexanecarboxylate](/img/structure/B5561846.png)

![3-isobutyl-N-{1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5561851.png)

![2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}propanamide](/img/structure/B5561859.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)